molecular formula C8H9ClN2O2 B14809882 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

Cat. No.: B14809882
M. Wt: 200.62 g/mol
InChI Key: OBGKWBUPIYZHER-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo-oxazine core, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine with thionyl chloride, which facilitates the formation of the carbonyl chloride group . The reaction is usually carried out in an inert solvent such as dichloromethane, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    Oxides and Alcohols: Formed through oxidation and reduction reactions respectively.

Mechanism of Action

The mechanism of action of 6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity . The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride stands out due to its unique carbonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl chloride

InChI

InChI=1S/C8H9ClN2O2/c1-5-3-11-7(13-4-5)2-6(10-11)8(9)12/h2,5H,3-4H2,1H3

InChI Key

OBGKWBUPIYZHER-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC(=N2)C(=O)Cl)OC1

Origin of Product

United States

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